5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid
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Description
The compound “5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid” is a complex organic molecule. It is related to the class of compounds known as oxo-spiro chromene Schiff’s bases . These are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a spiro[chroman-2,4’-piperidin] ring system. The exact structure would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structural complexity. The presence of multiple functional groups, including the oxo and spiro[chroman-2,4’-piperidin] moieties, suggests that it could participate in a wide range of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of multiple functional groups suggests that it could exhibit a range of properties. For instance, the oxo group could confer polarity, while the spiro[chroman-2,4’-piperidin] moiety could influence its shape and reactivity .Future Directions
Mechanism of Action
Target of Action
Similar spiro[chroman-2,4’-piperidin]-4-one derivatives have been evaluated as cytotoxic agents against human cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis, a form of programmed cell death . This suggests that 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid may interact with its targets to trigger cell death, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
5-oxo-5-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-14-12-18(24-15-5-2-1-4-13(14)15)8-10-19(11-9-18)16(21)6-3-7-17(22)23/h1-2,4-5H,3,6-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWYVZKEIJDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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